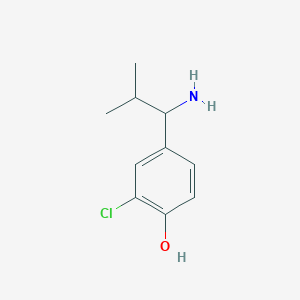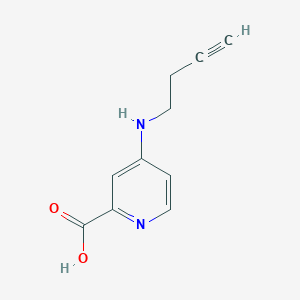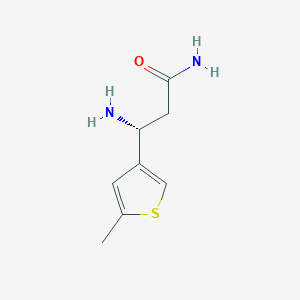amine](/img/structure/B13302614.png)
[1-(5-Bromothiophen-2-yl)ethyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound with the molecular formula C9H14BrNS and a molecular weight of 248.19 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to an ethyl group that is further connected to a propylamine moiety. The presence of the bromine atom and the thiophene ring makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the bromination of thiophene followed by alkylation and amination reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield .
Alkylation: The brominated thiophene undergoes an alkylation reaction with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to form .
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiophene ring in can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols, or alkoxides) under suitable conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, alkoxides; bases like sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives without bromine.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, especially in designing molecules that target specific biological pathways involving sulfur-containing heterocycles.
Industry:
Material Science: The brominated thiophene ring can be used in the synthesis of conductive polymers and other advanced materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and the thiophene ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to the compound’s overall bioactivity .
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Chlorothiophen-2-yl)ethylamine
- 1-(5-Fluorothiophen-2-yl)ethylamine
- 1-(5-Iodothiophen-2-yl)ethylamine
Comparison:
- Halogen Variation: The primary difference between 1-(5-Bromothiophen-2-yl)ethylamine and its similar compounds lies in the halogen atom attached to the thiophene ring. Bromine, chlorine, fluorine, and iodine each impart different electronic and steric properties to the molecule, affecting its reactivity and interactions.
- Reactivity: Bromine is more reactive than chlorine and fluorine but less reactive than iodine in substitution reactions. This makes 1-(5-Bromothiophen-2-yl)ethylamine a balanced choice for various synthetic applications .
Eigenschaften
Molekularformel |
C9H14BrNS |
|---|---|
Molekulargewicht |
248.19 g/mol |
IUPAC-Name |
N-[1-(5-bromothiophen-2-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-3-6-11-7(2)8-4-5-9(10)12-8/h4-5,7,11H,3,6H2,1-2H3 |
InChI-Schlüssel |
RNEYUCATIKDMFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
![7-Ethyl-2,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302541.png)
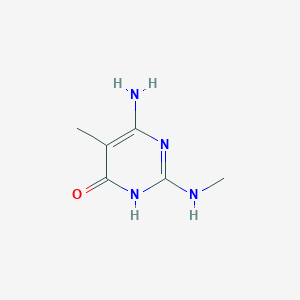
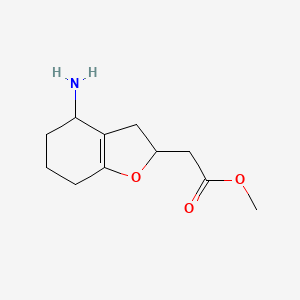
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)

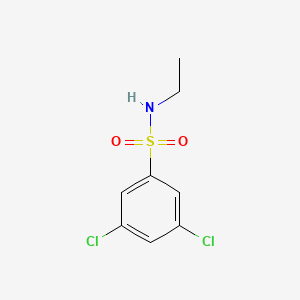
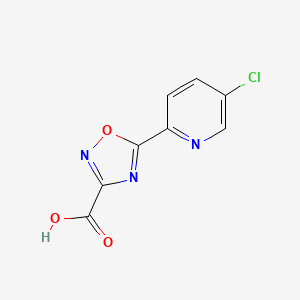
![2-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302583.png)
